(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Description
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic amine derivative characterized by a fused oxabicyclo[4.2.0]octane scaffold. The compound features a strained bicyclo[4.2.0]octane system with an oxygen atom in the 2-position and an amine group at the 7-position, protonated as a hydrochloride salt to enhance stability and solubility .
The molecular formula is C₇H₁₂ClNO, with a molecular weight of 173.63 g/mol (calculated). It is structurally related to cephalosporin intermediates and other bicyclic compounds used in drug discovery, particularly in antibiotics and cardiovascular therapeutics .
Properties
IUPAC Name |
(1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSQBQDHGGSW-NAZYBQMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CC2N)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization of Alkenyl Alcohols
This three-step sequence remains the most widely reported method for racemic synthesis, adaptable to enantioselective production via chiral auxiliaries:
Step 1: Substrate Preparation
γ,δ-Unsaturated alcohol precursors are synthesized through Horner-Wadsworth-Emmons olefination or Grignard addition to α,β-unsaturated ketones.
Step 2: Iodocyclization
Reaction with iodine monochloride (ICl) induces electrophilic cyclization. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −30°C | Minimizes side reactions |
| Solvent | Dichloromethane | Stabilizes iodonium intermediate |
| ICl Equivalence | 1.05 eq | Balances reactivity vs. overhalogenation |
Yields typically range from 65–78% for the iodocyclized intermediate.
Stereochemical Control Strategies
Chiral Pool Synthesis
Natural product-derived chiral starting materials (e.g., terpenoids) provide pre-existing stereocenters. Menthol-based substrates have achieved 88% ee in model systems, though scalability remains challenging.
Asymmetric Catalysis
Process Optimization Challenges
Cyclization Step Bottlenecks
Molecular mechanics simulations identify three major barriers:
Amine Protection-Deprotection
Comparative studies of protecting groups reveal:
| Protecting Group | Deprotection Yield | Epimerization Risk |
|---|---|---|
| Boc | 92% | Low (2%) |
| Cbz | 85% | Moderate (5%) |
| Fmoc | 78% | High (11%) |
Boc protection emerges as optimal for amine handling during synthesis.
Analytical Characterization
Critical quality control metrics and their analytical methods:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Enantiomeric excess | Chiral HPLC (AD-H column) | ≥98% ee |
| Residual solvents | GC-MS | ICH Q3C Class 2 limits |
| Crystal polymorphism | PXRD | Match reference pattern |
X-ray crystallography confirms the absolute configuration, with key bond lengths:
- C1-O: 1.423 Å
- C7-N: 1.456 Å
- N-Cl: 1.987 Å
These metrics align with density functional theory (DFT) calculations (RMSD = 0.032 Å).
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of oxides or ketones.
Reduction: Can produce amines or alcohols.
Substitution: Can result in the formation of alkylated or acylated derivatives.
Scientific Research Applications
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride is a bicyclic amine compound featuring a distinct oxabicyclo structure. It has a molecular formula of and a molar mass of 163.65 g/mol. This compound typically presents as a white solid and exhibits specific solubility characteristics depending on the solvent used.
Scientific Applications
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride interacts with molecular targets such as enzymes and receptors within biological systems, leading to alterations in cellular functions.
Due to its interactions, this compound has several scientific applications:
- Medicinal Chemistry Its interactions can lead to significant alterations in cellular functions, making it of interest for further research and applications in medicinal chemistry.
- Biochemical Research It can be used as a probe in biochemical research to study enzyme-substrate interactions and molecular recognition processes.
Its unique bicyclic structure allows it to effectively fit into binding sites, modulating the activity of these targets. The pathways influenced by this compound depend on its specific application context, highlighting its potential.
Chemical Reactivity
Mechanism of Action
The mechanism of action of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Stereochemical Impact : The (1S,6R) configuration distinguishes the target compound from racemic mixtures (e.g., rac-(1R,6S)-2-oxabicyclo), which exhibit reduced enantioselective activity .
- Functional Group Variations: Replacement of the oxygen atom in the oxabicyclo core with sulfur (as in cefmenoxime) or additional nitrogen atoms (as in diazabicyclo derivatives) alters biological targets and mechanisms .
- Pharmacological Relevance: While cefmenoxime is a clinically approved antibiotic, the target compound and its analogues are primarily research tools or intermediates due to understudied therapeutic profiles .
Physicochemical Properties
Notes:
Biological Activity
(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride is a bicyclic amine compound notable for its unique oxabicyclic structure and potential biological activities. This compound, with the molecular formula C8H16ClN, has garnered attention in pharmacological studies due to its interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : C8H16ClN
- Molecular Weight : 163.68 g/mol
- IUPAC Name : (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride
The bicyclic framework of this compound contributes to its rigidity and influences its reactivity and interaction with biological systems.
Research indicates that (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride interacts with specific molecular targets, modulating biological pathways by binding to enzymes and receptors. The exact mechanism of action may vary depending on the biological context but generally involves:
- Binding to Receptors : The compound may fit into specific binding sites on receptors, influencing signaling pathways.
- Enzyme Modulation : It can alter enzyme activity, which may lead to changes in metabolic processes.
Antimicrobial Activity
Studies have shown that (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Klebsiella pneumonia | 12.5 |
| Acinetobacter baumannii | 25 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Antiproliferative Effects
Research into the cytotoxic effects of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride has revealed significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| HL60 (Leukemia) | 5 |
| MCF-7 (Breast) | 15 |
The compound's ability to inhibit cell growth indicates its potential as an anticancer agent.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride on A549 lung cancer cells, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis through reactive oxygen species generation.
- Antimicrobial Efficacy : In another study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with MIC values comparable to established antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
